8-Isoprostaglandin F2|A-13C5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

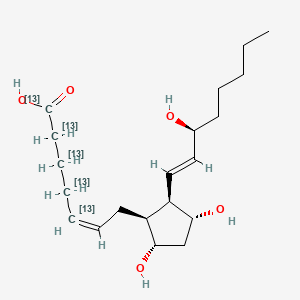

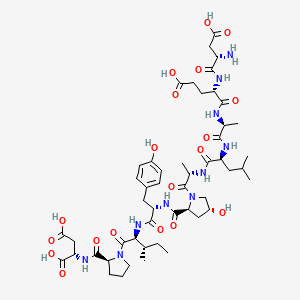

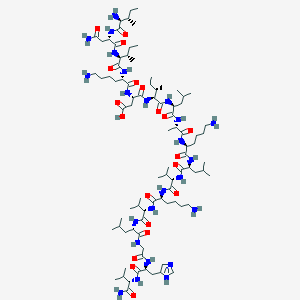

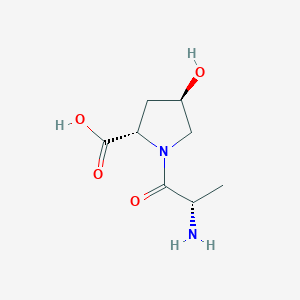

8-Isoprostaglandin F2|A-13C5 is a stable isotope-labeled analog of 8-Isoprostaglandin F2 alpha, a type of isoprostane. Isoprostanes are prostaglandin-like compounds produced through the non-enzymatic peroxidation of arachidonic acid, a polyunsaturated fatty acid found in the phospholipids of cell membranes. These compounds are considered reliable biomarkers for oxidative stress in vivo and have been implicated in various pathological conditions, including cardiovascular diseases, asthma, and cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isoprostaglandin F2|A-13C5 typically involves the incorporation of carbon-13 isotopes into the molecular structure of 8-Isoprostaglandin F2 alpha. This process can be achieved through the following steps:

Oxidation of Arachidonic Acid: The initial step involves the non-enzymatic peroxidation of arachidonic acid to form 8-Isoprostaglandin F2 alpha.

Isotope Labeling: The incorporation of carbon-13 isotopes is achieved through chemical synthesis, where carbon-13 labeled precursors are used in the reaction to produce this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Hydrolysis: Hydrolysis of lipoprotein or phospholipid-coupled 8-Isoprostaglandin F2 alpha is required to measure both free and esterified isoprostane.

Purification: The product is purified using techniques such as liquid chromatography to separate the desired compound from impurities.

Analyse Des Réactions Chimiques

Types of Reactions

8-Isoprostaglandin F2|A-13C5 undergoes various chemical reactions, including:

Oxidation: It can be further oxidized under oxidative stress conditions to form other isoprostanes.

Reduction: Reduction reactions can convert it into different prostaglandin analogs.

Substitution: It can undergo substitution reactions where functional groups are replaced with other chemical groups.

Common Reagents and Conditions

Oxidation: Reactive oxygen species are commonly used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various chemical reagents depending on the desired substitution.

Major Products

Oxidation: Formation of other isoprostanes.

Reduction: Formation of reduced prostaglandin analogs.

Substitution: Formation of substituted prostaglandin derivatives.

Applications De Recherche Scientifique

8-Isoprostaglandin F2|A-13C5 has numerous scientific research applications, including:

Mécanisme D'action

8-Isoprostaglandin F2|A-13C5 exerts its effects through the following mechanisms:

Oxidative Stress Indicator: It serves as a reliable biomarker for oxidative stress, indicating the level of reactive oxygen species in the body.

Vasoconstriction: Acts as a potent vasoconstrictor, affecting blood vessel function.

Cell Signaling: Involved in cell signaling pathways related to inflammation and oxidative stress.

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Isoprostaglandin F2 alpha: The non-labeled analog of 8-Isoprostaglandin F2|A-13C5.

8-Hydroxy-2-Deoxyguanosine: Another biomarker for oxidative stress.

Prostaglandin F2 alpha: A related prostaglandin involved in various physiological processes.

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise quantification and tracking in scientific studies. This makes it particularly valuable in research applications where accurate measurement of oxidative stress biomarkers is crucial .

Propriétés

Formule moléculaire |

C20H34O5 |

|---|---|

Poids moléculaire |

359.44 g/mol |

Nom IUPAC |

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl](1,2,3,4,5-13C5)hept-5-enoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1/i4+1,5+1,8+1,11+1,20+1 |

Clé InChI |

PXGPLTODNUVGFL-XLVMNKDMSA-N |

SMILES isomérique |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)O)O)O)O |

SMILES canonique |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)

![(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)

![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)

![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)

![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)